molecular formula C16H21ClN4O2S B2601225 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride CAS No. 1396815-96-5

2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Cat. No.: B2601225
CAS No.: 1396815-96-5
M. Wt: 368.88
InChI Key: DFQOAGCDRBRQMS-UHFFFAOYSA-N
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Description

2-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a synthetic small molecule characterized by a benzothiadiazole core conjugated to a piperazine moiety via a carbonyl linker, with a cyclopropylethanol group at the terminal end. The benzothiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances π-π stacking interactions in biological targets, while the piperazine ring contributes to solubility and pharmacokinetic properties. The cyclopropane group introduces steric constraints that may influence binding specificity. This compound is hypothesized to exhibit activity in central nervous system (CNS) disorders or antimicrobial pathways, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S.ClH/c21-15(11-1-2-11)10-19-5-7-20(8-6-19)16(22)12-3-4-13-14(9-12)18-23-17-13;/h3-4,9,11,15,21H,1-2,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOAGCDRBRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs sharing core motifs (e.g., benzothiadiazole, piperazine, or cyclopropane). Below is a comparative analysis based on available

Structural and Functional Comparison

Feature Target Compound Compound 74 (Reference)
Core Scaffold Benzothiadiazole (electron-deficient aromatic system) Benzo[1,3]dioxole (electron-rich aromatic system)
Piperazine Linkage Directly conjugated via carbonyl group Absent; replaced by a thiazole ring
Cyclopropane Group Attached to ethanol backbone Integrated into a carboxamide structure (cyclopropane-1-carboxamide)
Synthetic Route Likely involves coupling of benzothiadiazole-carboxylic acid with piperazine Carboxylic acid-thiazol-2-yl methanone coupling (similar to compound 69 synthesis)
Therapeutic Hypothesis CNS modulation (e.g., serotonin/dopamine receptors) Antiproliferative or antimicrobial activity (common for thiazole derivatives)

Pharmacological and Physicochemical Differences

Electron Density of Aromatic Core :

  • The benzothiadiazole core in the target compound may favor interactions with electron-rich binding pockets (e.g., enzyme active sites), whereas Compound 74’s benzo[1,3]dioxole likely engages in hydrophobic or hydrogen-bonding interactions .
  • Solubility : Piperazine in the target compound enhances water solubility compared to Compound 74’s thiazole and pyrrolidine groups, which are more lipophilic.

Bioactivity Profiles :

  • Compound 74’s thiazole and pyrrolidine motifs are associated with kinase inhibition or antimicrobial activity, as seen in analogs like dasatinib . In contrast, the target compound’s benzothiadiazole-piperazine combination is structurally aligned with 5-HT6 receptor antagonists (e.g., SB-271046), suggesting CNS applications.

Synthetic Complexity: The cyclopropane-ethanol group in the target compound introduces stereochemical challenges during synthesis, whereas Compound 74’s cyclopropane-carboxamide is more straightforward to functionalize .

Biological Activity

The compound 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a novel synthetic derivative featuring a benzothiadiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's structure includes:

  • Benzothiadiazole core : Known for electron-accepting properties and potential anticancer activity.
  • Piperazine ring : Enhances solubility and biological interaction.
  • Cyclopropyl group : May influence the compound's binding affinity and selectivity towards biological targets.

The molecular formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S with a molecular weight of approximately 296.36 g/mol.

Biological Activity Overview

Research has indicated that compounds containing a benzothiadiazole moiety exhibit significant anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

A series of studies have evaluated the anticancer potential of benzothiadiazole derivatives, including the target compound. Key findings include:

  • Cell Line Studies :
    • The compound was tested against various human cancer cell lines using the MTT assay to determine cytotoxicity.
    • Results indicated that it exhibited potent inhibitory effects on several cancer types, including lung (A549), colon (SW620), and liver (HepG2) cancer cells.
Cell LineIC50 (µM)Mechanism of Action
A54944Induces apoptosis
SW6204.3Cell cycle arrest
HepG248Apoptosis induction
  • Mechanistic Studies :
    • Flow cytometry analysis demonstrated that treatment with the compound resulted in increased apoptosis in HepG2 cells, with apoptotic rates reaching up to 53% at higher concentrations.
    • The compound was shown to disrupt mitochondrial membrane potential, leading to caspase activation and subsequent apoptosis.

Additional Pharmacological Effects

In addition to its anticancer properties, the compound may exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating a broad-spectrum antimicrobial effect.
  • Neuropharmacological Potential : Given the piperazine component, there is interest in exploring its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies

Recent case studies have highlighted the clinical relevance of benzothiadiazole derivatives:

  • Study on Hepatocellular Carcinoma :
    • A study reported that a related benzothiadiazole derivative significantly inhibited tumor growth in vivo in HepG2 xenograft models. This underscores the potential therapeutic applications of compounds like this compound in cancer treatment.
  • Combination Therapy Research :
    • Investigations into combination therapies involving this compound and traditional chemotherapeutics have shown enhanced efficacy and reduced toxicity profiles, suggesting a synergistic effect that warrants further exploration.

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